

# A Comprehensive Technical Guide to (S)-tert-Butyl 3-aminoazepane-1-carboxylate

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## Compound of Interest

Compound Name: (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Cat. No.: B588435

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CAS Number: 625471-04-7

This technical guide provides an in-depth overview of **(S)-tert-Butyl 3-aminoazepane-1-carboxylate**, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the compound's chemical properties, synthesis, and its significant application in the development of targeted cancer therapies, specifically as an intermediate in the synthesis of Checkpoint Kinase 1 (CHK1) inhibitors.

## Compound Profile

**(S)-tert-Butyl 3-aminoazepane-1-carboxylate** is a chiral heterocyclic compound featuring an azepane ring substituted with a Boc-protected amine at the 3-position. This structure is of particular interest in medicinal chemistry due to its utility as a versatile scaffold for creating more complex molecules with specific biological activities.

Property	Value
IUPAC Name	tert-butyl (3S)-3-aminoazepane-1-carboxylate
Synonyms	(3S)-3-Aminohexahydro-1H-azepine-1-carboxylic Acid 1,1-Dimethylethyl Ester, (S)-3-Amino-1-Boc-azepane
CAS Number	625471-04-7[1]
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	214.31 g/mol
Boiling Point (Predicted)	296.5 ± 33.0 °C
Density (Predicted)	1.020 g/cm <sup>3</sup>
Storage Temperature	2-8°C, under inert atmosphere

## Role in Drug Development: Synthesis of CHK1 Kinase Inhibitors

**(S)-tert-Butyl 3-aminoazepane-1-carboxylate** is a crucial intermediate in the synthesis of ureidothiophenes, a class of potent and selective CHK1 kinase inhibitors.[2] One notable example is the clinical candidate AZD7762, which has demonstrated the ability to potentiate the efficacy of DNA-damaging chemotherapeutic agents.[2][3]

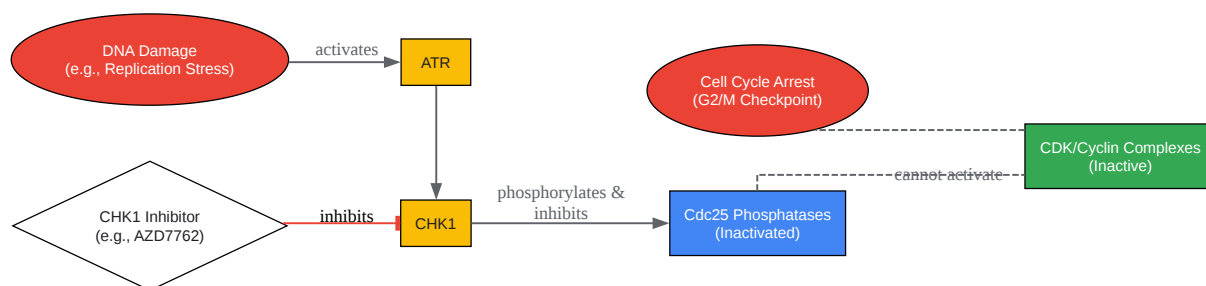
The synthesis of such inhibitors often involves the coupling of the primary amine of **(S)-tert-Butyl 3-aminoazepane-1-carboxylate** with a suitably functionalized thiophenecarboxamide core. The Boc protecting group can be readily removed under acidic conditions to allow for this coupling reaction.

## The CHK1 Kinase Signaling Pathway

Checkpoint Kinase 1 (CHK1) is a serine/threonine-specific protein kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation.[4] In response to DNA damage, CHK1 is activated, leading to cell cycle arrest, which provides time for DNA repair.[5] [2] By inhibiting CHK1, cancer cells with damaged DNA are unable to arrest their cell cycle and

are forced into premature mitosis, ultimately leading to cell death.[6] This makes CHK1 an attractive target for cancer therapy, particularly in combination with DNA-damaging agents.

The activation of CHK1 is primarily initiated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which detects single-stranded DNA that forms at stalled replication forks.[7][8] Once activated, CHK1 phosphorylates a number of downstream targets, including the Cdc25 family of phosphatases, to enforce cell cycle checkpoints.[5]



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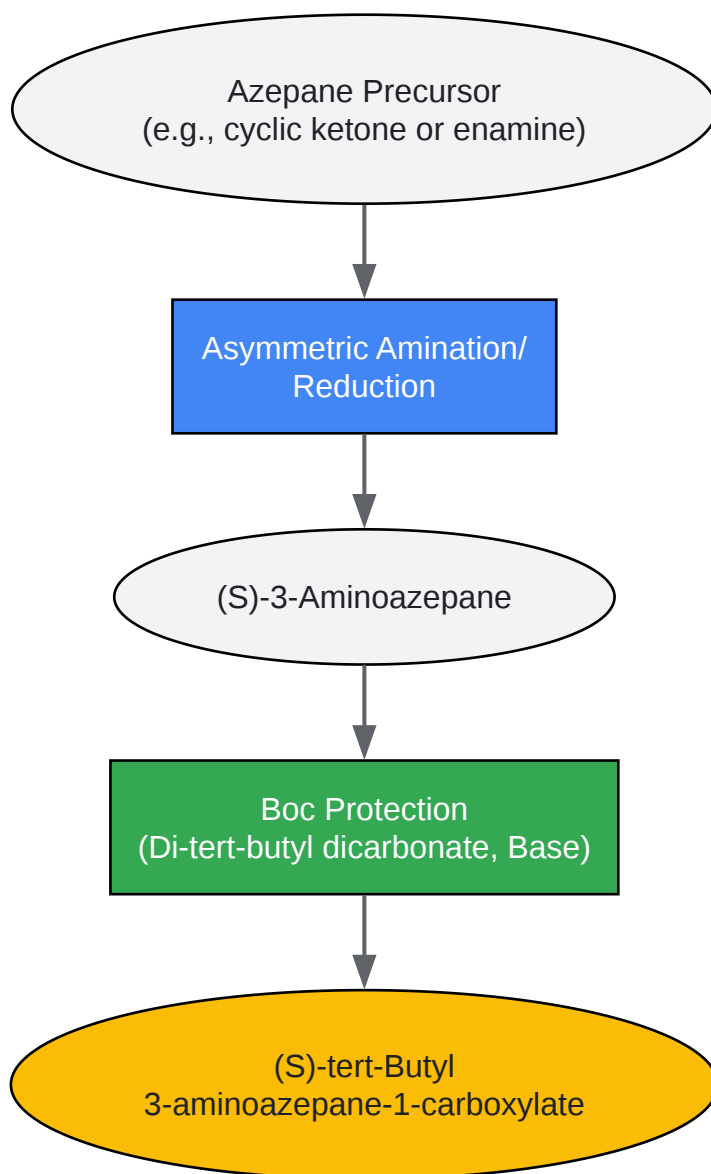
CHK1 Signaling Pathway in DNA Damage Response.

## Experimental Protocols

### Enantioselective Synthesis of (S)-tert-Butyl 3-aminoazepane-1-carboxylate

While a specific, detailed, and publicly available protocol for the enantioselective synthesis of **(S)-tert-Butyl 3-aminoazepane-1-carboxylate** is not readily found in the searched literature, the synthesis of chiral azepane scaffolds has been described.[9] These methods often employ strategies such as asymmetric hydrogenation or resolution of racemic mixtures. A plausible synthetic route could involve the enantioselective reduction of a suitable precursor, such as a cyclic enamine or imine, followed by Boc protection of the azepane nitrogen.

A general workflow for the synthesis of Boc-protected amines is outlined below.



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